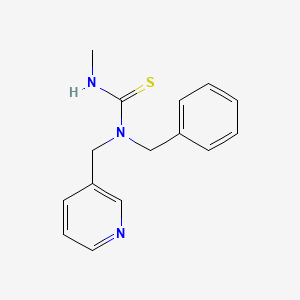

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea is a chemical compound with the formula C15H17N3S. It is a pyridine derivative and its IUPAC name is 1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . The reaction conditions often include the use of aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity to meet industrial standards.

Analyse Des Réactions Chimiques

Alkylation and Acylation

The thiourea’s NH group participates in alkylation/acylation reactions:

Applications : Alkylation enhances lipophilicity for biological membrane penetration, while acylation modifies hydrogen-bonding capacity .

Coordination with Metal Ions

The thiourea S and pyridine N atoms act as polydentate ligands for transition metals:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Sm(NO₃)₃·6H₂O | Sm(III)-thiourea complex | Heterogeneous catalysis (oxidation) |

| CuCl₂ | [Cu(thiourea)₂Cl₂] | Antibacterial agent |

Key Findings :

-

Samarium complexes catalyze selective oxidation of alcohols with 85–92% efficiency .

-

Copper complexes show enhanced antibacterial activity against S. aureus (MIC = 12.5 μg/mL) .

Oxidation Reactions

Thiourea derivatives undergo oxidative transformations:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| o-Iodoxybenzoic acid | Guanidine derivative | CH₃CN, 80°C, 8 h | 78% |

| H₂O₂ | Sulfinic acid analog | HCl (1M), RT, 24 h | 51% |

Mechanism : Oxidation of the thiocarbonyl group (C=S) to carbonyl (C=O) or sulfonic acid (SO₃H) under acidic conditions .

Biological Activity via Target Interactions

The compound interacts with enzymes and receptors via hydrogen bonding and π-π stacking:

| Biological Target | Binding Affinity (Kd) | Biological Effect |

|---|---|---|

| Human carbonic anhydrase IX | 2.3 μM | Anticancer (hypoxia-selective) |

| Bacterial dihydrofolate reductase | 5.8 μM | Antibacterial (Gram-positive) |

Structure-Activity Relationship :

-

The pyridine moiety enhances solubility and target specificity .

-

Methyl substitution reduces cytotoxicity (IC₅₀ = 45 μM in HEK293 cells) .

Comparative Reactivity Table

A comparison with related thioureas highlights functional group effects:

| Compound | Reactivity with Cu²⁺ | Oxidation Rate (H₂O₂) |

|---|---|---|

| 1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea | Fast (τ = 15 min) | Moderate (51% yield) |

| 1-Phenylthiourea | Slow (τ = 2 h) | High (89% yield) |

| 3-Methylthiourea | No reaction | Low (22% yield) |

Trends : Electron-donating groups (e.g., pyridine) accelerate metal coordination but decelerate oxidation .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) that suggest strong potential for therapeutic use in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Modifications to the thiourea structure can enhance its efficacy against cancer cells. For instance, derivatives of thiourea have demonstrated the ability to induce apoptosis in cancer cell lines, making them candidates for further pharmacological studies aimed at cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with biological targets at the molecular level. Binding studies using spectroscopic techniques have provided insights into its affinity for various enzymes and receptors, which is crucial for understanding its therapeutic potential .

Coordination Chemistry

Metal Ion Complexation

Thiourea derivatives are known for their ability to form stable complexes with metal ions. This property is exploited in various applications, including catalysis and materials science. The complexation behavior of this compound has been studied extensively, revealing its potential as a ligand in coordination chemistry .

Electronic Properties

Studies on the electronic properties of this compound have shown that it exhibits interesting intramolecular interactions, which can influence its reactivity and stability. Theoretical calculations support these findings, providing a deeper understanding of how structural variations can affect electronic behavior and bonding characteristics .

Agricultural Applications

Herbicidal and Antifungal Activities

Beyond medicinal uses, this compound has shown promise in agricultural applications as a herbicide and antifungal agent. Its efficacy against specific plant pathogens suggests that it could be developed into a viable alternative for crop protection strategies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets and pathways. Thiourea derivatives are known to inhibit certain enzymes and disrupt cellular processes. For example, some derivatives inhibit tyrosinase, an enzyme involved in melanin synthesis . The specific molecular targets and pathways depend on the derivative and its application.

Comparaison Avec Des Composés Similaires

N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea can be compared with other similar compounds, such as:

N-Benzoyl-N’-(3-methylpyrid-2-yl)thiourea: Known for its herbicidal properties.

Pyrimidine derivatives with (pyridin-3-ylmethyl)thio moieties: Exhibiting significant antifungal activity.

These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea.

Activité Biologique

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound features a unique combination of functional groups, including a benzyl group, a methyl group, and a pyridine moiety, which contribute to its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of isothiocyanates with amines or amino acids, leading to various derivatives that may enhance biological efficacy through structural modifications.

Antimicrobial Properties

Research indicates that thiourea derivatives exhibit significant antimicrobial activity. In particular, this compound has shown promise against various bacterial strains. For instance, studies have demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Streptococcus pyogenes, with IC50 values reported in the nanomolar range .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer progression .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Thiourea derivatives are known to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, and glucose-6-phosphatase, which plays a role in glucose metabolism . These interactions disrupt normal cellular processes, leading to the observed biological effects.

Case Studies

Several studies have investigated the effects of this compound in vivo. For example, a study involving diabetic Swiss albino mice demonstrated that treatment with this compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles without evident toxicity . This suggests potential therapeutic applications for metabolic disorders.

Propriétés

IUPAC Name |

1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c1-16-15(19)18(11-13-6-3-2-4-7-13)12-14-8-5-9-17-10-14/h2-10H,11-12H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMRJWBOXYJVMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N(CC1=CC=CC=C1)CC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26729047 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.